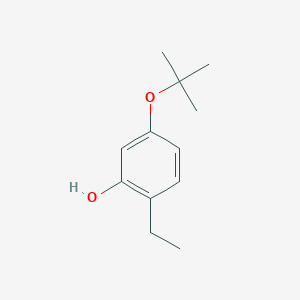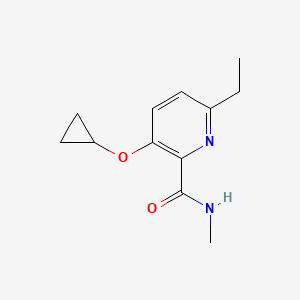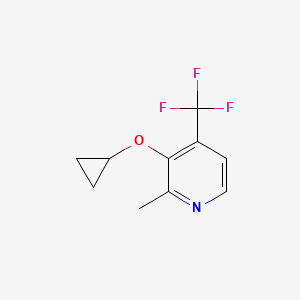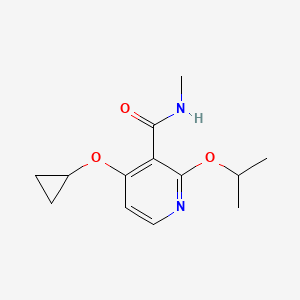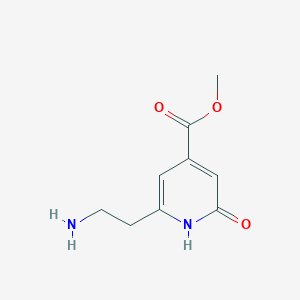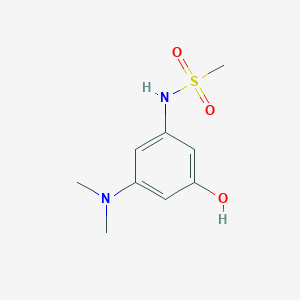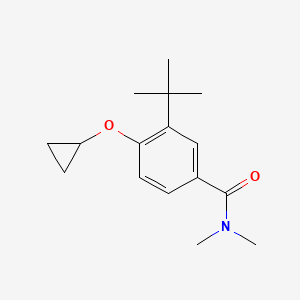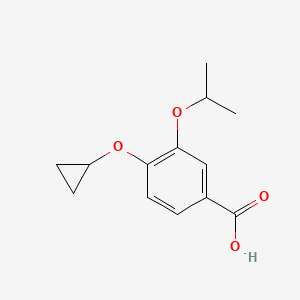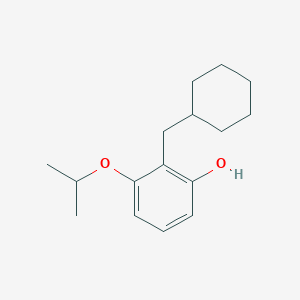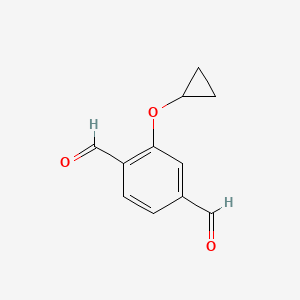
2-Cyclopropoxyterephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxyterephthalaldehyde is an organic compound characterized by the presence of a cyclopropoxy group attached to a terephthalaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxyterephthalaldehyde typically involves the reaction of terephthalaldehyde with cyclopropanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the cyclopropoxy group. The process may involve heating and the use of solvents such as dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxyterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Terephthalic acid derivatives.
Reduction: 2-Cyclopropoxyterephthalyl alcohol.
Substitution: Various substituted terephthalaldehyde derivatives.
Scientific Research Applications
2-Cyclopropoxyterephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxyterephthalaldehyde involves its reactive aldehyde groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it useful in various chemical transformations and as a precursor in the synthesis of more complex molecules. The cyclopropoxy group may also influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Terephthalaldehyde: Lacks the cyclopropoxy group and has different reactivity and applications.
Cyclopropylbenzaldehyde: Contains a cyclopropyl group attached to a benzaldehyde core, differing in the position and nature of the substituents.
Uniqueness
2-Cyclopropoxyterephthalaldehyde is unique due to the presence of both cyclopropoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-cyclopropyloxyterephthalaldehyde |
InChI |
InChI=1S/C11H10O3/c12-6-8-1-2-9(7-13)11(5-8)14-10-3-4-10/h1-2,5-7,10H,3-4H2 |
InChI Key |
ZYVXMXJJXBHDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
